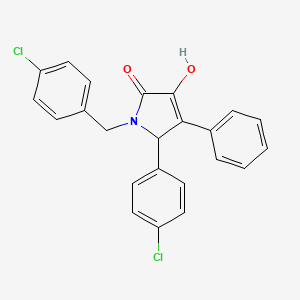

1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

CAS No.: 909567-66-4

Cat. No.: VC15143076

Molecular Formula: C23H17Cl2NO2

Molecular Weight: 410.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 909567-66-4 |

|---|---|

| Molecular Formula | C23H17Cl2NO2 |

| Molecular Weight | 410.3 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-4-hydroxy-3-phenyl-2H-pyrrol-5-one |

| Standard InChI | InChI=1S/C23H17Cl2NO2/c24-18-10-6-15(7-11-18)14-26-21(17-8-12-19(25)13-9-17)20(22(27)23(26)28)16-4-2-1-3-5-16/h1-13,21,27H,14H2 |

| Standard InChI Key | JBLWOQCDCQYUKI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)O |

Introduction

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both nucleophilic substitution and condensation processes. While no direct synthesis route is available in the provided data, a plausible pathway can be inferred:

General Synthetic Strategy

-

Formation of the Pyrrolidinone Core:

-

The pyrrolidinone ring can be synthesized via cyclization of an amide precursor with a suitable ketone or aldehyde under acidic or basic conditions.

-

-

Introduction of Substituents:

-

The chlorobenzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions using corresponding chlorinated benzene derivatives.

-

-

Hydroxylation:

-

The hydroxy group at position 3 can be introduced via selective oxidation or hydroxylation reactions.

-

Example Reaction Conditions

| Step | Reagents/Conditions |

|---|---|

| Cyclization | Amide precursor + aldehyde/ketone under acidic/basic catalysis |

| Substituent Addition | Chlorobenzene derivatives via Friedel-Crafts alkylation or nucleophilic substitution |

| Hydroxylation | Oxidizing agents like KMnO4 or NaIO4 |

3. Potential Applications

This compound's structural features make it a promising candidate for various applications in medicinal chemistry:

Antimicrobial Activity

The presence of halogenated phenyl groups (e.g., chlorobenzene) enhances lipophilicity and may improve membrane permeability, making it a potential antimicrobial agent.

Anti-inflammatory Agents

Hydroxy-substituted pyrrolones have demonstrated anti-inflammatory properties due to their ability to inhibit enzymes like cyclooxygenase (COX).

Cancer Research

The aromatic substituents and hydroxyl group may enable this compound to interact with DNA or proteins, suggesting potential as an anticancer agent.

Scaffold for Drug Development

The pyrrolidinone ring is a versatile scaffold for designing inhibitors targeting enzymes or receptors in diseases like diabetes, Alzheimer's disease, and cardiovascular disorders.

4. Research Findings

Although specific experimental data on this compound is unavailable in the provided sources, similar pyrrolidinone derivatives have been studied extensively:

Crystallographic Studies

Pyrrolidinone derivatives often exhibit hydrogen bonding and π-stacking interactions in their crystal structures, which influence their biological activity and stability.

Spectroscopic Characterization

Common techniques for characterizing such compounds include:

-

NMR Spectroscopy: To confirm the positions of aromatic protons and hydroxyl groups.

-

Mass Spectrometry (MS): To verify molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups like hydroxyl (-OH) and carbonyl (C=O).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume